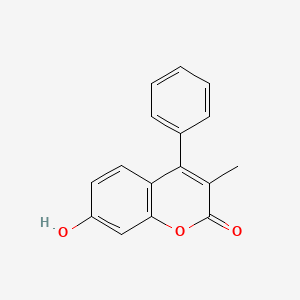

7-Hydroxy-3-methyl-4-phenylcoumarin

Description

Overview of Coumarin (B35378) Chemistry and Biological Significance in Academic Research

Coumarins are a prominent class of naturally occurring phenolic compounds composed of fused benzene (B151609) and α-pyrone rings. researchgate.net First isolated in 1820 from the Tonka bean, coumarins are now known to be widespread in the plant kingdom, as well as in some fungi and bacteria. nih.govgyanvihar.org Their basic structure, low molecular weight, and high bioavailability have made them a subject of intense scientific interest. nih.gov The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net

The unique chemical architecture of coumarins allows them to interact with enzymes and receptors through various mechanisms, including hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.net This versatility has led to the discovery of numerous biological effects. In academic research, coumarin derivatives are investigated for a vast array of potential applications, including:

Anticoagulant: Certain 4-hydroxycoumarin (B602359) derivatives are well-established as anticoagulants. gyanvihar.orgmdpi.com

Antimicrobial and Antifungal: Various coumarin derivatives have shown activity against a range of bacteria and fungi. gyanvihar.orgresearchgate.net

Anti-inflammatory: The anti-inflammatory properties of coumarins are a significant area of study. atlantis-press.com

Anticancer: Many coumarin compounds have been evaluated for their ability to inhibit the growth of malignant cell lines. researchgate.netatlantis-press.com

Neuroprotective: Research has explored the potential of coumarins in the context of neurodegenerative diseases like Alzheimer's. researchgate.netatlantis-press.com

Antioxidant: The antioxidant capabilities of coumarins are another key area of investigation. gyanvihar.org

More than 1,300 different coumarins have been identified from natural sources, and countless others have been synthesized in laboratories to explore and enhance their biological activities. nih.govnih.gov The amenability of the coumarin core to chemical modification allows researchers to create extensive libraries of derivatives for pharmacological screening. researchgate.net

Rationale for Investigating 7-Hydroxy-3-methyl-4-phenylcoumarin

The investigation into specific coumarin derivatives like this compound stems from the established biological significance of the broader coumarin family. The substitution pattern on the coumarin ring system is known to significantly influence the molecule's biological properties. researchgate.net The presence of hydroxyl (-OH), methyl (-CH3), and phenyl (-C6H5) groups at specific positions (7, 3, and 4, respectively) on the coumarin scaffold creates a unique chemical entity with distinct potential for biological interactions.

Research into related structures provides a clear rationale for the scientific focus on this particular compound. For instance, 7-hydroxycoumarin derivatives are a significant class of compounds in their own right, with the hydroxyl group at the 7-position being important for certain biological activities and biosynthetic pathways. researchgate.netresearchgate.net The 4-phenylcoumarin (B95950) substructure is also a subject of considerable research, with derivatives showing potential as inhibitors of enzymes like aldehyde dehydrogenase (ALDH-2) and monoamine oxidase (MAO). medchemexpress.com

Furthermore, studies have shown that the nature of the substituent at the 4-position can lead to different biological outcomes. For example, while a 4-phenyl group on a 7-hydroxycoumarin was reported to have an anti-melanogenesis effect, a 4-methyl group on the same core structure was found to enhance melanogenesis. mdpi.com This highlights the importance of specific substitutions in directing the biological activity of the coumarin scaffold. The combination of the 7-hydroxy, 3-methyl, and 4-phenyl groups in a single molecule presents a unique candidate for exploring novel biological and pharmacological activities, building upon the extensive foundation of coumarin research.

Research Data on Related Coumarin Derivatives

The following tables summarize findings from studies on various coumarin derivatives, providing context for the investigation of this compound.

Table 1: Investigated Biological Activities of Coumarin Classes

| Coumarin Class/Derivative | Investigated Biological Activity | Reference |

|---|---|---|

| Simple Coumarins | Anticoagulant, Antimicrobial, Anti-inflammatory, Neuroprotective, Anticancer | nih.govgyanvihar.orgresearchgate.netatlantis-press.com |

| 4-Hydroxycoumarins | Anticoagulant, Antibacterial, Anti-arthritis, Anticancer | mdpi.comnih.gov |

| 3-Phenylcoumarins | Anticancer, MAO Inhibition | nih.gov |

| 7-Hydroxycoumarins | Antimicrobial, Antifungal, Antioxidant | researchgate.net |

Table 2: Examples of Synthesized Coumarin Derivatives and Their Research Focus

| Derivative Type | Research Focus | Reference |

|---|---|---|

| 7-hydroxy-4-phenylchromen-2-one linked to triazoles | Cytotoxic activity against human cancer cell lines | nih.gov |

| Ester derivatives of 7-hydroxy coumarin | Fungicidal activity | mdpi.com |

| 7-hydroxy-4-methylcoumarin | Melanogenesis in melanoma cells | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILNSPBYFPSJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420590 | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54431-13-9 | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Hydroxy 3 Methyl 4 Phenylcoumarin and Its Analogues

Historical and Contemporary Synthesis Routes for Coumarins

The synthesis of the coumarin (B35378) core has been a subject of extensive research for over a century, leading to the development of several named reactions that have become classical methods. scienceinfo.comnih.govbyjus.com These foundational techniques, along with modern advancements, provide a versatile toolbox for the construction of a wide variety of coumarin derivatives.

Pechmann Condensation Approaches

The Pechmann condensation, discovered by Hans von Pechmann, is a cornerstone of coumarin synthesis. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification or esterification, followed by a ring-closing reaction ortho to the phenolic hydroxyl group, and finally, dehydration to form the coumarin ring. wikipedia.orgyoutube.com

With highly activated phenols like resorcinol (B1680541), the Pechmann condensation can be carried out under milder conditions, providing an efficient route to umbelliferone (B1683723) derivatives. wikipedia.org For instance, the synthesis of 7-hydroxy-4-methylcoumarin is readily achieved by the condensation of resorcinol and ethyl acetoacetate. youtube.comslideshare.netresearchgate.net Various acid catalysts can be employed, including concentrated sulfuric acid, polyphosphoric acid, and green catalysts like Amberlyst-15. youtube.comresearchgate.netjetir.org The use of Amberlyst-15 under solvent-free conditions has been reported to give excellent yields of 7-hydroxy-4-methylcoumarin. researchgate.net

| Phenol | β-Ketoester/Acid | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | - | 7-Hydroxy-4-methylcoumarin | 49% | slideshare.net |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110°C, solvent-free | 7-Hydroxy-4-methylcoumarin | ~95% | researchgate.net |

| Phenol | β-keto carboxylic acid or β-keto ester | Strong acids (e.g., AlCl₃, H₂SO₄) | Variable temperature | Coumarin derivatives | Good | wikipedia.org |

Perkin Condensation Applications

The Perkin reaction, first described by William Henry Perkin in 1868, represents one of the earliest methods for coumarin synthesis. scienceinfo.com The classical Perkin reaction involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640), such as acetic anhydride, in the presence of an alkali metal salt of the corresponding acid, like sodium acetate. scienceinfo.comgoogle.com The reaction is believed to proceed through the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration. sciforum.netsci-hub.se This method can be adapted to produce a variety of coumarin derivatives. For example, using phenylacetic anhydride and its sodium salt would lead to the formation of 3-phenylcoumarins. sci-hub.se

Claisen Condensation and Related Cyclization Reactions

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.org While not a direct method for coumarin synthesis in its classic form, the principles of the Claisen condensation are integral to related cyclization reactions that form the coumarin ring.

A related and significant reaction is the Claisen rearrangement, which has been utilized in the synthesis of coumarin derivatives. nih.govjmchemsci.com This involves the thermal or acid-catalyzed rearrangement of an aryl allyl ether. A modification of this rearrangement can be applied to synthesize 3,4-disubstituted coumarins. researchgate.net

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org For coumarin synthesis, this typically entails the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.comic.ac.ukyoutube.com The Knoevenagel condensation is particularly useful for synthesizing 3-substituted coumarins. researchgate.net The reaction conditions can be optimized, for instance, by using microwave irradiation under solvent-free conditions, which can significantly reduce reaction times and improve yields. ic.ac.uk Ionic liquids have also been employed as both solvent and catalyst in Knoevenagel condensations to produce coumarins. epa.govnih.gov

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | - | 3-Acetylcoumarin (B160212) | 96% | youtube.com |

| Substituted salicylaldehydes | Derivatives of ethyl acetate | Piperidine | Microwave irradiation, solvent-free | Coumarin derivatives | Good | ic.ac.uk |

| o-Hydroxybenzaldehydes | Malononitrile | [MMIm][MSO₄]/water, L-proline | Room temperature | Coumarins | High | epa.govnih.gov |

Metal-Catalyzed Synthetic Pathways

In recent years, transition-metal-catalyzed reactions have emerged as powerful and attractive methodologies for coumarin synthesis, often proceeding under mild conditions. thieme-connect.comresearchgate.netnih.gov Various metals, including palladium, copper, and gold, have been successfully employed.

Copper-catalyzed reactions are particularly promising due to the low cost and low toxicity of copper complexes. mdpi.com Copper catalysts have been used in cyclization reactions to form the coumarin core and for the functionalization of a pre-existing coumarin ring. mdpi.com For example, dipyridine copper chloride has been shown to be an efficient Lewis acid for the Pechmann condensation. mdpi.com

Palladium catalysis is utilized in reactions such as the Heck-Lactonization reaction to synthesize coumarin analogues. scienceinfo.com Gold catalysts, in combination with ionic liquids, have been shown to efficiently promote the direct synthesis of coumarins from phenols and alkynoic acids or esters through a hydroarylation and subsequent (trans)esterification sequence. researchgate.net

Specific Synthesis of 7-Hydroxy-3-methyl-4-phenylcoumarin

The synthesis of the specifically substituted this compound can be achieved by adapting the aforementioned general methodologies. A logical and commonly employed approach is the Pechmann condensation. In this case, the reaction would involve the condensation of resorcinol (to provide the 7-hydroxy functionality) with a β-ketoester that incorporates the 3-methyl and 4-phenyl substituents. The required β-ketoester is ethyl 2-phenylacetoacetate .

The reaction proceeds under acidic catalysis, where the resorcinol condenses with the ethyl 2-phenylacetoacetate. The initial step is the formation of an ester linkage between the resorcinol and the ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated benzene (B151609) ring of resorcinol. A final dehydration step then yields the target molecule, this compound.

An alternative, though potentially less direct route, could involve a metal-catalyzed cross-coupling reaction. For instance, a pre-formed 7-hydroxy-4-phenylcoumarin (B181766) could be subjected to a methylation reaction at the 3-position, or a 7-hydroxy-3-methylcoumarin could undergo a phenylation reaction at the 4-position, likely involving a palladium-catalyzed Suzuki or Stille coupling with a suitable phenylboronic acid or phenylstannane derivative, respectively. However, the direct Pechmann condensation with the appropriately substituted β-ketoester generally represents a more convergent and efficient synthetic strategy.

Condensation of 2,4-Dihydroxybenzophenone (B1670367) with Propionic Anhydride

The synthesis of 4-phenylcoumarins can be achieved through acid-catalyzed cyclization reactions. A plausible route for this compound involves the condensation of a substituted benzophenone (B1666685) with an anhydride. This approach is analogous to established methods like the Perkin reaction, which typically involves an aromatic aldehyde and an acid anhydride. onlineorganicchemistrytutor.combyjus.comlongdom.orgwikipedia.org

In this specific synthesis, 2,4-dihydroxybenzophenone would serve as the precursor, providing the phenol moiety and the C4-phenyl group. The reaction with propionic anhydride in the presence of its sodium salt (sodium propionate) and a base catalyst like piperidine would provide the 3-methyl group and facilitate the cyclization. nih.gov The mechanism involves the formation of an enolate from propionic anhydride, which then attacks the carbonyl group of the benzophenone. An intramolecular condensation (acylation) of the phenolic hydroxyl group at the ortho position to the activating carbonyl group, followed by dehydration, would lead to the formation of the coumarin ring system. The use of a strong acid catalyst is also a common feature in such cyclizations, promoting the necessary condensation and dehydration steps. researchgate.net

Plausible Reaction Scheme:

Reactants: 2,4-Dihydroxybenzophenone, Propionic Anhydride, Sodium Propionate

Catalyst: Piperidine or a strong acid (e.g., H₂SO₄)

Key Steps: Enolate formation, nucleophilic attack on the ketone carbonyl, intramolecular acylation, and dehydration.

Hydrolysis of 7-Propoxy-3-methyl-4-phenylcoumarin Precursors

In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The hydroxyl group at position 7 of the coumarin ring is frequently protected as an ether, such as a propoxy ether. The final step in such a synthetic sequence is the deprotection of this ether to unveil the target 7-hydroxycoumarin.

The cleavage of the 7-propoxy ether can be accomplished using standard dealkylation methods. A common reagent for cleaving aryl ethers is boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the propyl group, leading to the release of the free hydroxyl group.

Alternatively, enzymatic methods have been shown to be effective. Studies on the biotransformation of 7-alkoxycoumarins by liver microsomes demonstrate that O-dealkylation to 7-hydroxycoumarin is a viable metabolic pathway. nih.govscilit.com This enzymatic process, catalyzed by cytochrome P-450 monooxygenases, confirms the lability of the alkoxy group at this position. nih.gov

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold serves as a versatile platform for further chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

Modifications of the Hydroxyl Group at Position 7

The phenolic hydroxyl group at position 7 is a prime site for chemical modification, most commonly through etherification and esterification reactions. These modifications can significantly alter the molecule's properties.

Etherification: The hydroxyl group can be converted into an ether by reaction with various alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govresearchgate.net For instance, reaction with 2-bromoethylbenzene yields the corresponding 7-(2-phenylethoxy) derivative. nih.gov

Esterification: Ester derivatives are readily synthesized by reacting the 7-hydroxycoumarin with acyl chlorides or acid anhydrides. mdpi.com Research has shown the synthesis of various ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarins, highlighting the feasibility of this modification. mdpi.com

Conversion to Amines: A more complex transformation involves the conversion of the 7-hydroxyl group to a 7-amino group. This can be achieved via a multi-step sequence involving O-alkylation with an α-bromoacetamide, followed by a Smiles rearrangement under mild conditions. nih.govacs.org

The table below summarizes various reported modifications at the 7-position.

| Derivative Type | Reagents | Resulting Group at C7 | Reference |

| Ether | 2-Bromoethylbenzene, NaH | -O-CH₂CH₂-Ph | nih.gov |

| Carbamate | Diethyl carbamoyl (B1232498) chloride, K₂CO₃ | -O-C(=O)N(Et)₂ | nih.gov |

| Alkyl Ether | Various alkyl halides, K₂CO₃ | -O-Alkyl | researchgate.net |

| Acyl Ester | Various acyl chlorides | -O-C(=O)-R | researchgate.netmdpi.com |

| Glucoside | Acetobromo-α-D-glucose | -O-Glucosyl | researchgate.net |

| Amino | α-Bromoacetamides, Cs₂CO₃ | -NH-R | nih.gov |

Substitutions and Transformations at Positions 3 and 4

The substituents at positions 3 and 4 also offer opportunities for chemical diversification.

Position 3 (Methyl Group): The methyl group at the C3 position is not inert and can be functionalized. A key reaction is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This converts the methyl group into a bromomethyl group (-CH₂Br), which is a versatile intermediate for introducing other functionalities via nucleophilic substitution. For example, the resulting 3-bromomethyl derivative can be reacted with propargylamine (B41283) to introduce an alkyne moiety. nih.gov

Position 4 (Phenyl Group): While transformations of the C4-phenyl group itself are less common post-synthesis, the initial synthesis can be adapted to introduce various substituted phenyl rings at this position. This is typically achieved by using a correspondingly substituted benzophenone in the initial condensation step or through modern cross-coupling reactions on a suitable precursor. mdpi.comnih.gov Furthermore, photochemical rearrangements of 4-phenylcoumarins have been reported, leading to complex fused-ring systems, demonstrating a transformation of the entire core structure influenced by the C4-substituent. researchgate.net

Annulation of Additional Heterocyclic Ring Systems

A significant strategy in modifying the coumarin scaffold is the annulation, or fusion, of additional heterocyclic rings. This creates complex, polycyclic molecules with potentially novel properties.

Furocoumarins: Furo[3,2-c]coumarins can be synthesized from 4-hydroxycoumarin (B602359) precursors. One-pot, multicomponent tandem reactions involving 4-hydroxycoumarin, arylglyoxal monohydrates, and a nucleophile like acetone, often catalyzed by Lewis acids such as zinc triflate (Zn(OTf)₂), provide an efficient route to these fused systems. researchgate.net

Pyranocoumarins: The fusion of a pyran ring to the coumarin core results in pyranocoumarins. These can be synthesized via three-component reactions, for example, between 4-hydroxycoumarin, an aldehyde, and malononitrile. nih.gov

Pyrazolocoumarins: Pyrazole (B372694) rings can also be fused to the coumarin structure. For example, 3-acetylcoumarin derivatives can react with hydrazine (B178648) derivatives to form coumarin-substituted pyrazolines, which can then be aromatized to pyrazoles. sciensage.infonih.gov Another approach involves the reaction of 4-hydrazinobenzoic acid with a 3-acetylcoumarin to form a hydrazone, which is then cyclized using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) to yield a pyrazole ring fused or attached to the coumarin system. nih.gov

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 Methyl 4 Phenylcoumarin Derivatives

Positional Impact of Substituents on Biological Activity

The biological profile of 7-hydroxy-3-methyl-4-phenylcoumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin (B35378) core and the pendant phenyl ring. Each functional group plays a distinct role in modulating the molecule's affinity for specific enzymes or receptors.

The hydroxyl group at the C-7 position is a critical determinant of biological activity, primarily by acting as a hydrogen bond donor and a key site for derivatization. Its impact, however, varies significantly depending on the biological target.

For instance, hydroxylation at the C-7 position has been shown to significantly enhance antibacterial activity. researchgate.net Studies on human dipeptidyl peptidase III (DPP III) revealed that a 7-hydroxy group is important for inhibitory potential; shifting a hydroxyl group from C-6 to C-7 resulted in a slight increase in activity. nih.gov In contrast, for the inhibition of Myeloid cell leukemia-1 (Mcl-1), a C-7 hydroxyl substituent displayed little effect on potency. nih.gov

The 7-OH group is a common site for modification. Its alkylation or conversion to an ether can lead to a dramatic shift in activity. This highlights that while the 7-OH group itself is important, its role can be as a synthetic handle to introduce other functionalities that may have more favorable interactions with a target. researchgate.netnih.gov For example, it is a key site for producing O-aminoalkyl derivatives with anticancer effects and O-alkoxy derivatives for monoamine oxidase (MAO) inhibition. researchgate.netnih.gov

Table 1: Influence of C-7 Hydroxyl Group on Biological Activity

| Biological Target | Effect of 7-OH Group | Observation | Reference |

|---|---|---|---|

| Antibacterial (Ralstonia solanacearum) | Enhances Activity | Hydroxylation at C-7 significantly improved antibacterial effects. | researchgate.net |

| Dipeptidyl Peptidase III (DPP III) | Increases Inhibition | A 7-OH derivative showed higher inhibitory potential (16.2%) compared to derivatives with OH at other positions or no OH group. | nih.gov |

| Myeloid cell leukemia-1 (Mcl-1) | Little to No Effect | The presence of a C-7 hydroxyl substituent had minimal impact on Mcl-1 inhibition potency. | nih.gov |

The methyl group at the C-3 position contributes to the molecule's lipophilicity and steric profile. While less electronically active than the 7-hydroxyl group, it plays a significant role in orienting the molecule within a binding pocket and preventing certain metabolic transformations. The presence of a substituent at C-3 is a common feature in many biologically active coumarins.

In studies of 4-methylcoumarin (B1582148) derivatives, modifying the alkyl group at the C-3 position had a direct impact on cytotoxic activity. It was found that increasing the length of the alkyl chain at C-3 in 7,8-dihydroxy-4-methylcoumarins enhanced cytotoxicity, likely due to increased lipophilicity which improves cell membrane penetration. nih.govscispace.com For example, a derivative with an n-decyl chain at C-3 was the most potent in a series against several cancer cell lines. nih.govscispace.com Conversely, introducing an ester moiety at this position was not beneficial for the cytotoxicity of 7-hydroxy-4-methylcoumarins. scispace.com

In other contexts, such as anti-HIV activity, a larger 2-methylbut-3-en-2-yl group at C-3 was found to be important for the inhibitory effect on HIV reverse transcriptase. nih.gov This indicates that while a methyl group provides a baseline activity, the C-3 position is a key site for optimization, where larger or more complex substituents can be introduced to enhance potency.

The phenyl group at the C-4 position is a defining feature of this coumarin subclass and is crucial for the biological activity of many derivatives. It provides a large hydrophobic surface for van der Waals and π-stacking interactions within receptor binding sites.

The importance of the 4-phenyl substituent has been demonstrated across various pharmacological targets:

Anti-HIV Activity : SAR studies revealed that the 4-phenyl substituent is important for the optimal activity of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Antibacterial Activity : A series of 4-phenyl-5,7-dihydroxycoumarins isolated from Mesua ferrea were identified as potent antibacterial agents against resistant Gram-positive strains. nih.gov

Antitubercular Activity : In the development of antitubercular agents targeting FadD32, the conformation of the 4-aryl substituent was found to play a role in the molecule's potency. researchgate.net

Anticancer Activity : In 4-phenylcoumarin (B95950) derivatives designed as tubulin polymerization inhibitors, the coumarin moiety and the 4-phenyl group were crucial for activity. nih.gov

Furthermore, the phenyl ring serves as a scaffold for additional substitutions, allowing for the fine-tuning of electronic properties and the introduction of new interaction points to improve efficacy and selectivity.

Beyond the core substituents, further modifications, particularly at the 7-OH position, have led to the development of derivatives with enhanced or novel biological activities.

O-Substitutions: Modification of the 7-hydroxyl group, often through etherification (O-alkylation) or esterification, is a common strategy to modulate the compound's properties. O-alkylation of the phenolic OH at C-7 with suitable chloro-ethyl substituted amines has been used to synthesize derivatives with antibacterial activity. researchgate.net In the context of MAO-B inhibition, derivatizing the 7-OH group to form a benzyloxy ether, particularly with a meta-halogen, was highly effective. nih.gov The conversion of the 7-OH to a 7-acetoxy group has also been explored, creating a series of 7-acetoxy-4-methylcoumarins with cytotoxic effects. nih.gov This O-acetylation can serve as a prodrug strategy, improving bioavailability.

Table 2: Effect of C-7 O-Substitution on MAO-B Inhibition

| Parent Scaffold | C-7 Substituent | Effect on MAO-B Inhibition | Reference |

|---|---|---|---|

| Coumarin | -OH | Base activity | nih.gov |

| Coumarin | -OCH₂Ph (Benzyloxy) | Effective in promoting MAO-B inhibitory activity | nih.gov |

| Coumarin | -O-(3-chlorobenzyl) | Potent inhibition, forms basis for highly active derivatives | frontiersin.orgresearchgate.net |

Other Moieties: The coumarin nucleus has been successfully hybridized with various heterocyclic and functional moieties to generate compounds with significant therapeutic potential.

Hydrazone Moiety : A series of coumarin derivatives incorporating a hydrazone moiety have been synthesized and shown to possess potent antifungal activity. nih.gov Molecular docking suggested that the hydrazone structure interacts with key amino acid residues in the target enzyme. nih.gov

Thiazolidinone Moiety : The introduction of a thiazolidinone ring to 4-phenylcoumarin derivatives resulted in potent tubulin polymerization inhibitors with significant cytotoxic effects against MCF-7 breast cancer cells. nih.gov

Pyrrole (B145914) Moiety : The fusion of a pyrrole ring to the coumarin scaffold at the 3,4-position has been achieved through various synthetic strategies, leading to pyrrolocoumarins with cytotoxic, antifungal, and antibacterial activities. mdpi.com

Correlation between Molecular Structure and Pharmacological Efficacy and Selectivity

A central goal of SAR studies is to correlate specific structural features with pharmacological efficacy and, crucially, selectivity for a particular biological target. For 4-phenylcoumarin derivatives, subtle changes in substitution patterns can redirect the molecule's activity from one target to another or improve its selectivity profile.

For example, 3-phenylcoumarin (B1362560) derivatives have been extensively studied as inhibitors of monoamine oxidase (MAO). frontiersin.orgresearchgate.net SAR analysis showed that functionalizing the 3-phenyl ring system and adding specific substituents at the C-7 position could generate potent and selective MAO-B inhibitors over the MAO-A isoform. frontiersin.orgresearchgate.net The selectivity is driven by the different topographies of the active sites of the two enzyme isoforms.

In the field of anticancer research, a series of 4-phenylcoumarin derivatives were evaluated for cytotoxicity, with some compounds showing potent effects against the MCF-7 breast cancer cell line. nih.gov The most active compounds were found to act as tubulin polymerization inhibitors. This specific mechanism of action, conferred by the 4-phenylcoumarin core combined with a thiazolidinone moiety, distinguishes them from other coumarin derivatives that may act via different pathways, such as Mcl-1 inhibition. nih.govnih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the interaction between a small molecule and its biological target. For 4-phenylcoumarin derivatives, the primary stereochemical consideration arises from the rotational freedom of the phenyl group at the C-4 position.

The 4-phenyl group is not coplanar with the coumarin ring system due to steric hindrance. The resulting torsional angle creates a specific three-dimensional shape that can significantly influence how the molecule fits into a binding pocket. Studies on antitubercular 4-phenylcoumarins have noted that the conformation of this 4-aryl substituent is an important factor for activity. researchgate.net Different rotational conformers (atropisomers) may exhibit different biological activities, and the energy barrier to rotation can determine whether they are stable and separable.

Furthermore, the introduction of substituents onto the 4-phenyl ring or modifications that create chiral centers, such as the reduction of the C3-C4 double bond to form a 4-phenyl-3,4-dihydrocoumarin, would result in enantiomers or diastereomers. nih.gov It is a fundamental principle of pharmacology that different stereoisomers of a chiral drug can have different potencies and pharmacological effects. For instance, the widely used anticoagulant rodenticide warfarin (B611796), a 4-hydroxycoumarin (B602359) derivative, is administered as a racemic mixture, and its S-enantiomer is significantly more potent than the R-enantiomer. While specific stereochemical studies on this compound are not extensively detailed in the literature, the principles derived from related coumarin structures strongly suggest that the stereochemical arrangement is a critical parameter for its biological activity.

Computational and Theoretical Investigations of 7 Hydroxy 3 Methyl 4 Phenylcoumarin

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies detailing the interactions of 7-Hydroxy-3-methyl-4-phenylcoumarin with biological targets were found.

Quantum Chemical Calculations

Detailed quantum chemical calculations including Density Functional Theory (DFT), HOMO-LUMO analysis, Natural Bonding Orbital (NBO) analysis, and prediction of Non-Linear Optical (NLO) properties for this compound are not available in the provided search results.

Density Functional Theory (DFT) Applications

Specific DFT studies on this compound could not be identified.

Electronic Properties: HOMO-LUMO Analysis and Charge Transfer

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge transfer characteristics for this specific compound are not available.

Natural Bonding Orbital (NBO) Analysis

No NBO analysis detailing hyperconjugative interactions and charge delocalization for this compound was found.

Prediction of Non-Linear Optical (NLO) Properties

There is no available research on the theoretical prediction of NLO properties for this compound.

In Silico Prediction of Biological Activities and Selectivity Profiles

Specific in silico predictions of biological activities or selectivity profiles for this compound were not present in the search results.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Hydroxy-3-methyl-4-phenylcoumarin by examining the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key FT-IR spectral data for related coumarin (B35378) compounds, which can be extrapolated to understand the spectrum of this compound, include a broad peak for the hydroxyl (-OH) group, a sharp peak for the carbonyl (C=O) group of the lactone ring, and bands for the alkene (C=C) double bonds within the coumarin structure. researchgate.net For instance, in the analysis of 7-hydroxy-4-methyl coumarin, a broad peak for the hydroxyl group is observed in the range of 2400-3500 cm⁻¹, a carbonyl group signal appears at 1705-1725 cm⁻¹, and alkene double bond vibrations are seen at 1620-1680 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are vital for confirming the compound's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, 7-hydroxy-4-methyl coumarin, the ¹H NMR spectrum shows distinct signals for the methyl group, the aromatic protons, and the hydroxyl proton. rsc.org For example, in a DMSO-d6 solvent, the methyl protons typically appear as a singlet, and the aromatic protons show characteristic splitting patterns (doublets and multiplets) in the aromatic region of the spectrum. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For a similar coumarin structure, 7-hydroxy-4-methylcoumarin, the ¹³C NMR spectrum in acetone-d6 (B32918) displays ten distinct carbon signals. researchgate.net These include the lactone carbonyl carbon, the carbons of the benzene (B151609) ring, the alkene carbons, and the methyl carbon, each resonating at a characteristic chemical shift. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Related Coumarin Structure

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~2.4 | -CH₃ |

| ~6.1-7.6 | Aromatic & Vinylic Protons | |

| ~10.5 | -OH | |

| ¹³C | ~18 | -CH₃ |

| ~102-162 | Aromatic & Vinylic Carbons | |

| ~161 | C=O (Lactone) |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated system of this compound. The UV-Vis spectrum typically shows absorption maxima (λmax) that are characteristic of the coumarin chromophore. For a similar compound, 7-hydroxy-4-methylcoumarin, the UV-Vis spectrum in methanol (B129727) exhibits a maximum wavelength at approximately 322 nm, which is attributed to the cinnamoyl chromophore. researchgate.net The extended conjugation in the molecule leads to a bathochromic (red) shift in the absorption maximum compared to its precursors. researchgate.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. sigmaaldrich.comsigmaaldrich.com The mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can provide valuable structural information. The molecular weight of this compound is 252.26 g/mol . sigmaaldrich.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of this compound. A reversed-phase HPLC method is commonly employed for the separation of coumarin derivatives. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of methanol and an acidic aqueous solution. researchgate.net The compound is detected as it elutes from the column, typically using a UV detector set at the λmax of the compound. The retention time is a characteristic feature for identification, and the peak area is proportional to the concentration, allowing for accurate quantification. Purity assessments of over 96.0% can be achieved using HPLC. thermofisher.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-hydroxy-4-methyl coumarin |

| Resorcinol (B1680541) |

| Ethyl acetoacetate |

| 4-phenyl-2-aminothiazole |

| 5,7-Dihydroxy-4-phenylcoumarin (B1236179) |

| 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN |

| 7-hydroxy-4-styryl-2H-chromen-2-one |

| 3-acetyl Coumarin |

| Benzaldehyde |

| Salicylaldehyde (B1680747) |

| 7-Hydroxy-4-methylcoumarin, butyrate |

| 8-acetyl-7-hydroxy-4-methylcoumarin |

| 7-Hydroxy-4-phenylcoumarin (B181766), trifluoroacetate |

Other Advanced Characterization Methods

Beyond standard spectroscopic methods, a variety of advanced techniques are employed to provide a more detailed profile of this compound. These methods are instrumental in determining its crystalline structure, thermal stability, and surface morphology. While specific experimental data for this compound is not extensively detailed in publicly available literature, the application of these techniques to closely related coumarin derivatives provides a clear indication of their importance and utility.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for assessing the thermal stability of coumarin compounds. TGA measures the change in mass of a sample as a function of temperature, indicating at what temperature the compound begins to decompose. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting point, phase transitions, and purity. For instance, thermal analysis has been utilized in the characterization of deep eutectic solvents that incorporate the related compound 7-hydroxy-4-methylcoumarin, demonstrating the high thermal stability of these mixtures. rsc.org The melting point of this compound has been reported to be in the range of 223-228 °C, a value typically confirmed by DSC. sigmaaldrich.com

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, researchers can deduce the crystal lattice parameters, space group, and the precise arrangement of atoms within the molecule. This information is fundamental for understanding the compound's physical properties. For example, studies on other substituted coumarins, such as 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin, have successfully used XRD to determine their crystal system, which was identified as a tetragonal non-primitive system. niscpr.res.in Similarly, the crystal structure of other derivatives has been established as monoclinic, highlighting the utility of this technique in unambiguously defining the three-dimensional structure of coumarin-based molecules. niscpr.res.in

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is used to investigate the surface morphology, topography, and composition of solid materials. For powdered substances like coumarins, SEM can reveal details about particle shape, size distribution, and surface texture. This can be particularly important in pharmaceutical contexts where particle characteristics can influence dissolution rates and bioavailability.

The table below summarizes these advanced characterization methods and the type of information they provide for coumarin compounds.

| Analytical Technique | Information Provided | Relevance for this compound |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature. | Essential for understanding the compound's stability under heat. |

| Differential Scanning Calorimetry (DSC) | Measures melting point, phase transitions, and purity. | Confirms the melting point (223-228 °C) and assesses purity. sigmaaldrich.com |

| X-Ray Diffraction (XRD) | Determines crystal structure, lattice parameters, and molecular geometry. | Provides definitive proof of structure and solid-state conformation. |

| Scanning Electron Microscopy (SEM) | Reveals surface morphology, particle size, and shape. | Important for controlling physical properties in solid-state applications. |

Applications of 7 Hydroxy 3 Methyl 4 Phenylcoumarin As a Research Tool

Utilization as a Fluorescent Probe in Analytical Chemistry

Coumarin (B35378) derivatives are well-regarded for their fluorescent properties, which allows for their use as probes and labels in biochemical assays and imaging. smolecule.comsciepub.com The inherent photochemical characteristics of the coumarin scaffold, which can be tuned by substitution at various positions, lead to intense fluorescence and make them suitable for applications such as blue-green lasers and fluorescent dyes. sciepub.com

While the broader class of hydroxycoumarins is widely employed for detection and monitoring purposes, the specific application of 7-Hydroxy-3-methyl-4-phenylcoumarin in this area is less documented. Related compounds, however, demonstrate the potential of this structural motif. For instance, various dihydroxy-substituted coumarins, including 5,7-dihydroxy-4-phenylcoumarin (B1236179) and 7,8-dihydroxy-4-phenylcoumarin, have been successfully used as fluorescent probes for the nanomolar-level detection of the 4-amino-TEMPO spin label. nih.gov In these cases, the addition of the target molecule leads to a significant, measurable enhancement of the coumarin's fluorescence intensity. nih.gov Another related compound, 7-hydroxy-4-methylcoumarin, is a well-known laser dye and its fluorescence properties have been extensively studied, highlighting its sensitivity to environmental factors which can be exploited in sensing applications. researchgate.net

The photophysical and photochemical properties of this compound have been investigated, particularly when incorporated into larger molecular structures. A key study involves the synthesis and characterization of zinc(II) phthalocyanines substituted with 7-oxy-3-methyl-4-phenylcoumarin moieties. nih.gov These novel compounds exhibit excellent solubility in organic solvents like dimethylformamide (DMF), which is crucial for their application. nih.gov

Researchers investigated the photophysical properties, such as fluorescence quantum yields and lifetimes, of these complex molecules in DMF. nih.gov The study highlighted how the placement of the coumarin substituent—whether on the peripheral or non-peripheral positions of the phthalocyanine (B1677752) core—affects these photophysical and photochemical parameters. nih.gov The fluorescence quenching behavior of these compounds was also studied in the presence of 1,4-benzoquinone, providing further insight into their electronic interactions. nih.gov

Table 1: Investigated Properties of 7-oxy-3-methyl-4-phenylcoumarin-Substituted Zinc Phthalocyanines in DMF

| Property Investigated | Environment/Condition | Significance | Reference |

| Photophysical Properties | Dimethylformamide (DMF) | Determination of fluorescence efficiency and decay dynamics. | nih.gov |

| Fluorescence Quantum Yields | Dimethylformamide (DMF) | Measures the efficiency of photon emission after absorption. | nih.gov |

| Fluorescence Lifetimes | Dimethylformamide (DMF) | Characterizes the time a molecule spends in the excited state. | nih.gov |

| Photochemical Properties | Dimethylformamide (DMF) | Evaluation of light-induced chemical processes. | nih.gov |

| Singlet Oxygen Generation | Dimethylformamide (DMF) | Measures the efficiency of producing reactive oxygen species. | nih.gov |

| Photodegradation | Under light irradiation in DMF | Assesses the stability of the compound when exposed to light. | nih.gov |

| Fluorescence Quenching | Addition of 1,4-benzoquinone | Studies the process of fluorescence intensity reduction by quenchers. | nih.gov |

Coumarins can act as photosensitizers, which are molecules that absorb light energy and transfer it to adjacent molecules, such as molecular oxygen, to generate reactive oxygen species (ROS). researchgate.net One of the most important ROS is singlet oxygen, a highly reactive form of oxygen that can induce oxidative damage to cellular components. researchgate.netump.edu.pl This property is the cornerstone of photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells.

Role as a Precursor in Complex Organic Synthesis

Beyond its potential as a functional probe, this compound serves as a valuable precursor and building block in organic synthesis for creating more complex, functional molecules. Its structure contains reactive sites that can be used to link it to other molecular frameworks.

A primary example of its use as a precursor is in the synthesis of novel phthalocyanine derivatives. nih.gov In this work, this compound was used to create peripherally and non-peripherally tetrakis-substituted zinc(II) phthalocyanines. nih.gov This involves chemically linking four of the coumarin units to a central phthalocyanine ring. The resulting large, multi-chromophoric systems have unique properties derived from both the coumarin and phthalocyanine components, such as enhanced solubility and specific photophysical behaviors, making them candidates for various applications. nih.gov

The synthesis of related coumarins often involves the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester. youtube.comresearchgate.net For instance, 7-hydroxy-4-methylcoumarin is synthesized from resorcinol (B1680541) and ethyl acetoacetate. youtube.comsathyabama.ac.inslideshare.net The structural complexity of this compound itself suggests its utility in building even more elaborate molecules, where it can be incorporated to bestow specific properties like fluorescence or photo-reactivity onto the final product. Other coumarins have been used as starting materials for flavanones and isoxazolines, further demonstrating the role of the coumarin core as a versatile scaffold in synthetic chemistry. ijpcbs.com

Challenges, Future Perspectives, and Translational Research

Advancements in Synthetic Accessibility and Efficiency

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netnih.gov The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, is a common and effective method for producing many 7-hydroxycoumarins. researchgate.netbohrium.comoaji.net For 7-Hydroxy-3-methyl-4-phenylcoumarin, this would typically involve the condensation of resorcinol (B1680541) with an appropriate phenylacetoacetate derivative.

However, conventional methods are often plagued by long reaction times, harsh conditions, and the use of environmentally harmful catalysts. researchgate.net Modern advancements are paving the way for more efficient and sustainable synthetic routes.

Key Advancements:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. researchgate.net

Green Catalysts: The use of solid acid catalysts like Amberlyst-15, montmorillonite (B579905) K-10 clay, and various ionic liquids offers advantages such as easier recovery, reusability, and reduced environmental impact. researchgate.netresearchgate.netresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, often in combination with microwave irradiation or grinding techniques, minimizes waste and simplifies purification processes. nih.govoaji.net

These modern approaches are crucial for making the synthesis of this compound and its analogs more accessible, cost-effective, and environmentally friendly, thereby facilitating further research and development. researchgate.net

Optimization of Therapeutic Potential through Advanced Analog Design

The coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified at various positions to interact with a wide range of biological targets. researchgate.netresearchgate.netnih.gov The therapeutic efficacy of this compound can be significantly enhanced by creating analogs with optimized properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. nih.govnih.govuef.fi

For instance, modifying the substitution pattern on the 4-phenyl ring can drastically alter the compound's interaction with target enzymes or receptors. nih.govresearchgate.net Similarly, alterations at other positions on the coumarin core can fine-tune its pharmacological profile. nih.govacs.org The goal of analog design is to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.govmdpi.com

Table 1: Influence of Substituents on Coumarin Activity

| Substituent Position | Substituent Type | Potential Impact on Activity | Reference |

|---|---|---|---|

| C3 | Alkyl groups, Aryl groups | Can significantly influence anticancer and enzyme inhibitory activity. | nih.govresearchgate.net |

| C4 | Phenyl group vs. Methyl group | Can lead to opposing biological effects, such as in melanogenesis regulation. | mdpi.com |

| C7 | Hydroxyl, Alkoxy, Ester groups | Crucial for antioxidant activity and modulating interactions with targets like monoamine oxidase (MAO). | nih.govfrontiersin.org |

| C6, C8 | Halogens (e.g., Bromine) | Introduction of halogens can enhance cytotoxic activities. | nih.govnih.gov |

By systematically synthesizing and screening new analogs, researchers can develop derivatives of this compound with superior therapeutic profiles, paving the way for more effective treatments. nih.govrsc.org

Integration with Nanotechnology for Enhanced Delivery Systems

A significant hurdle for many coumarin-based compounds, including potentially this compound, is their poor water solubility and limited bioavailability. frontiersin.orgnih.gov Nanotechnology offers a revolutionary approach to overcome these limitations by encapsulating the active compound in nano-sized carriers. researchgate.net

These advanced delivery systems can protect the drug from premature degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic toxicity. nih.govlongdom.org

Table 2: Nanocarrier Systems for Coumarin Delivery

| Nanocarrier Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Biodegradable lipid-based carriers. | Enhances physicochemical stability, offers controlled drug release, and improves encapsulation. | nih.gov |

| Carbon Dots (CDs) | Emerging nanomaterials derived from biomass. | Increases stability and solubility of hydrophobic compounds, facilitates targeted delivery, non-toxic, and biocompatible. | nih.gov |

| Polymeric Nanoparticles | Carriers made from polymers like sodium alginate-chitosan. | Can be designed for pH-selective release, enhancing targeted delivery to tumor environments. | longdom.org |

| Nanoformulations | General term for various nanoparticle-based systems. | Can significantly decrease the required dose (e.g., IC50 values) and address non-selectivity issues. | longdom.orgbenthamscience.com |

The integration of this compound into such nanoformulations could be a critical step in translating its promising in vitro activities into effective in vivo therapies. researchgate.netnih.gov

Addressing Bioavailability and Selectivity in Drug Development Paradigms

The clinical success of any drug candidate hinges on its ability to reach the target site in sufficient concentration to exert a therapeutic effect, a property known as bioavailability. Coumarins often suffer from an extensive "first-pass effect," where the compound is heavily metabolized in the liver after oral administration, drastically reducing the amount that reaches systemic circulation. nih.gov A study on coumarin itself showed that while it is rapidly absorbed, its systemic availability is less than 4%, with the majority being converted to 7-hydroxy metabolites. nih.gov

Strategies to Enhance Bioavailability and Selectivity:

Prodrug Approach: Modifying the 7-hydroxy group into an ester or another labile group can improve absorption and protect the molecule from immediate metabolism.

Formulation Strategies: As discussed, nano-encapsulation can shield the compound from metabolic enzymes and improve its absorption profile. nih.govnih.gov

Structural Modification: Advanced analog design can create derivatives that are less susceptible to metabolic breakdown or have a higher affinity for their intended biological target, thus improving selectivity. uef.fifrontiersin.org

Improving selectivity is equally critical. A successful drug must interact specifically with its intended target to be effective and minimize side effects. nih.gov Hybrid molecules, which combine the coumarin scaffold with another pharmacophore, are being designed to enhance target specificity and potency. nih.gov Addressing these twin challenges of bioavailability and selectivity is paramount for the successful development of this compound as a therapeutic agent.

Prospects for Clinical Translation and Advanced Preclinical Studies

The ultimate goal of medicinal chemistry research is the clinical translation of new therapeutic agents. For this compound, this remains a long-term prospect that depends on rigorous preclinical evaluation. Despite promising in vitro results for many coumarin derivatives against various diseases, their progression to clinical trials is often stalled by the challenges outlined above. nih.govnih.gov

The path forward requires a structured approach:

Comprehensive Preclinical Profiling: Extensive in vitro and in vivo studies are needed to fully characterize the pharmacological and toxicological profile of this compound and its most promising analogs. This includes studies on animal models of relevant diseases.

Pharmacokinetic and Metabolic Studies: Detailed analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) is essential to understand its behavior in a biological system and to design appropriate dosing regimens. nih.gov

Investigational New Drug (IND)-Enabling Studies: Should the compound show significant promise, formal safety and toxicology studies under Good Laboratory Practice (GLP) conditions would be required before it could be considered for human clinical trials.

While significant hurdles remain, the convergence of efficient synthesis, rational drug design, and advanced delivery technologies provides a clear and promising roadmap. Continued interdisciplinary research holds the key to unlocking the therapeutic potential of this compound and advancing it toward clinical reality. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxy-3-methyl-4-phenylcoumarin, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed condensation of resorcinol derivatives with β-keto esters. Evidence from substituted coumarin syntheses (e.g., 7-hydroxy-4-phenylcoumarin) shows that using trifluoromethanesulfonic acid (CF₃SO₃H) as a solvent and catalyst achieves yields >90% . Key parameters include:

- Temperature : 80–100°C under reflux.

- Catalyst : Lewis acids (e.g., AlCl₃ or CF₃SO₃H) enhance electrophilic substitution.

- Characterization : Confirm purity via HPLC and structural identity via FT-IR (C=O stretch at ~1723 cm⁻¹) and HRMS (e.g., [M+H]+ at m/z 191.0710) .

Q. How can structural identification of this compound be validated experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Look for aromatic protons in the δ7.2–7.6 ppm range (phenyl group) and a singlet for the methyl group at δ2.02 ppm .

- X-ray diffraction : Resolve crystal packing and confirm substituent positions (e.g., phenyl at C4, hydroxyl at C7) .

- Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian DFT for J-couplings) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : While direct toxicity data are limited, related coumarins require:

- PPE : Gloves and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., methanol, acetone) .

- Waste disposal : Neutralize acidic catalysts before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the bioactivity of this compound?

- Methodology : Compare derivatives via in vitro assays:

- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays. The trifluoromethoxy group in analogs enhances potency by ~30% .

- Cytotoxicity : Use MTT assays (see Mosmann’s protocol) to evaluate IC₅₀ values .

- Mechanistic insight : Fluorescence quenching studies (e.g., with 4-hydroxy-TEMPO) reveal electron-deficient regions critical for binding .

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Troubleshooting :

- Batch variability : Verify solvent purity (e.g., deuterated chloroform in NMR) and recrystallization methods .

- Isomeric contamination : Use preparative HPLC to isolate isomers (e.g., 3-methyl vs. 5-methyl positional variants) .

- Reference standards : Cross-check with NIST Chemistry WebBook data (e.g., IR peaks, melting points) .

Q. What advanced techniques validate the photostability and photochemical risks of this coumarin?

- Methodology :

- UV-Vis spectroscopy : Monitor λmax shifts under UV exposure to detect degradation (e.g., loss of 320 nm absorbance indicates hydroxyl group oxidation) .

- Photosensitization assays : Follow IFRA guidelines for risk assessment, as seen in restricted coumarins like 4-Methyl-7-ethoxycoumarin .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Strategies :

- Ethynylation : Introduce alkynyl groups (e.g., 7-ethynyl derivatives) via Sonogashira coupling for click chemistry applications .

- Prodrug design : Acetylate the hydroxyl group to improve bioavailability, with hydrolysis studies in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.